molecular formula C17H23NO3 B8090430 tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Cat. No.: B8090430
M. Wt: 289.4 g/mol
InChI Key: QRIVDGDICDLVQW-UHFFFAOYSA-N
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Description

tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS: 663622-87-5) is a spirocyclic compound featuring a fused isobenzofuran and piperidine system, with a tert-butoxycarbonyl (Boc) protective group. Its molecular formula is C₁₇H₂₃NO₃ (MW: 289.375 g/mol) .

Properties

IUPAC Name

tert-butyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-16(2,3)21-15(19)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-20-17/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIVDGDICDLVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

HATU-Mediated Coupling in Dimethylacetamide

Carbodiimide-mediated coupling represents an alternative route for introducing the tert-butyl carboxylate moiety. A mixture of spiro[isobenzofuran-1,4'-piperidine] hydrochloride (109 mg, 0.48 mmol) and 4-fluoro-3-carboxybenzyl phthalazinone (144 mg, 0.48 mmol) undergoes activation with O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 256 mg, 0.68 mmol) in dimethylacetamide (DMA). Triethylamine (0.168 mL, 1.21 mmol) neutralizes the hydrochloride salt, generating the free amine for nucleophilic attack on the activated carbonyl. After 5 hours at ambient temperature, preparative HPLC purification yields the target compound in 52.1% yield .

Table 2: Coupling Reaction Parameters

YieldCoupling AgentBaseSolventTemperature
52.1%HATUEt₃NDMA20°C

HATU’s superior activating capacity compared to EDCl or DCC is attributed to its ability to form stable active esters, minimizing racemization. However, DMA’s high boiling point complicates solvent removal, necessitating lyophilization for product isolation .

Palladium-Catalyzed Cross-Coupling in Toluene

Transition metal catalysis enables spirocycle formation through C–N bond construction. A sealed tube reaction combines spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride (0.147 g, 0.779 mmol) with a quinazoline precursor (0.2 g, 0.6 mmol) in toluene. Palladium(II) acetate (0.007 g, 0.03 mmol) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.028 g, 0.045 mmol) form the catalytic system, with cesium carbonate (0.488 g, 1.5 mmol) as the base. Heating at 95°C for 16 hours facilitates oxidative addition and transmetallation steps, yielding the product in 31% after dual chromatographic purification .

Table 3: Cross-Coupling Optimization Data

YieldCatalystLigandBaseSolvent
31%Pd(OAc)₂BINAPCs₂CO₃Toluene

Despite moderate yields, this method demonstrates compatibility with electron-deficient aryl halides. Microwave-assisted variants (110°C, 30 minutes) improve reaction rates but require stringent moisture control to prevent catalyst deactivation .

Microwave-Assisted Alkylation in Isopropyl Alcohol

Accelerated synthesis is achievable through microwave dielectric heating. A mixture of spiro[isobenzofuran-1,4'-piperidine] hydrochloride (1.2 equiv) and 4-chloroquinazoline (1 equiv) in isopropyl alcohol reacts with N-ethyl-N,N-diisopropylamine (2 equiv) at 110°C for 30 minutes. Microwave irradiation enhances reaction homogeneity, achieving completion within 0.5 hours compared to conventional 16-hour thermal cycles. Extraction with ethyl acetate and silica gel chromatography provides the alkylated product in 35–70% yields, depending on the quinazoline substituents .

Table 4: Microwave vs. Thermal Conditions

MethodTemperatureTimeYield Range
Conventional95°C16 h16–31%
Microwave110°C0.5 h35–70%

This approach highlights the trade-off between reaction speed and functional group tolerance, as electron-rich substrates may undergo decomposition under intense microwave fields .

Boc Protection of Spirocyclic Amine

The tert-butyl carboxylate group is typically introduced via Boc protection of the spirocyclic piperidine nitrogen. Treatment of spiro[isobenzofuran-1,4'-piperidine] with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst proceeds quantitatively at 0°C to room temperature. After 12 hours, aqueous workup and solvent evaporation yield the Boc-protected derivative in >95% purity. This step is often integrated into multi-step syntheses after spirocycle formation .

Critical Parameters for Boc Protection:

  • Temperature Control: Exothermic reactions require slow Boc₂O addition to prevent epimerization.

  • Catalyst Loading: DMAP at 0.1 equivalents minimizes side reactions while maintaining reaction velocity.

Scientific Research Applications

Receptor Binding Studies

Research indicates that derivatives of tert-butyl 3H-spiro[isobenzofuran-1,4'-piperidine] exhibit high affinity for sigma receptors, particularly the σ2 subtype. These receptors are implicated in various neurological conditions, including cancer and Alzheimer's disease. The development of fluorescent ligands functionalized with this compound has shown promising results in binding affinity studies:

  • Binding Affinities : The compound's derivatives have been tested for their inhibition constants (KiK_i), demonstrating nanomolar affinities for σ2 receptors. For instance, certain derivatives showed KiK_i values as low as 3.84 nM, indicating strong binding potential .

Fluorescent Probes

The incorporation of fluorescent tags into the structure of tert-butyl 3H-spiro[isobenzofuran-1,4'-piperidine] has led to the development of novel fluorescent probes. These probes are valuable for imaging applications in live cell microscopy and flow cytometry:

  • Fluorescent Ligands : The synthesis of fluorescent ligands allows for specific targeting and visualization of σ2 receptors in cellular environments. This application is crucial for understanding receptor dynamics and drug interactions in real-time .

Drug Development

The structural characteristics of tert-butyl 3H-spiro[isobenzofuran-1,4'-piperidine] make it a candidate for further modifications aimed at enhancing its pharmacological properties:

  • Therapeutic Potential : Due to its interaction with sigma receptors, this compound is being explored for potential therapeutic applications in treating neurodegenerative diseases and certain types of cancer .

Case Study 1: Development of Fluorescent Ligands

A study focused on synthesizing indole derivatives with the N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] portion showed that these compounds could be effectively functionalized with various fluorescent tags. The resulting ligands demonstrated specific binding to σ2 receptors and were utilized in imaging studies to track receptor activity in live cells .

Case Study 2: Receptor Affinity Analysis

Another research effort investigated the binding affinities of various derivatives of tert-butyl 3H-spiro[isobenzofuran-1,4'-piperidine] at σ receptor subtypes. The results revealed that modifications at specific positions on the indole ring could significantly enhance selectivity and affinity for σ2 receptors over σ1 receptors, suggesting pathways for designing more effective therapeutic agents .

Mechanism of Action

The compound exerts its effects primarily through interaction with sigma receptors. Sigma-2 receptors, in particular, are involved in various cellular processes, including cell proliferation and survival. The fluorescent ligands derived from this compound demonstrate specificity for sigma-2 receptors, enabling detailed studies of receptor function and potential therapeutic applications .

Comparison with Similar Compounds

Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

  • Structure : Ethyl ester substituent instead of tert-butyl.
  • Molecular Formula: C₁₅H₁₉NO₃ (MW: 261.32 g/mol) .
  • Key Differences :
    • Reactivity : The ethyl ester is more electrophilic than the tert-butyl analogue, making it prone to hydrolysis under basic conditions.
    • Safety Profile : Classified under GHS for acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) .
    • Applications : Likely used in scenarios requiring a less sterically hindered ester for downstream functionalization.

tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

  • Structure : Incorporates a chloro substituent and 3-oxo group on the isobenzofuran ring.
  • Molecular Formula: C₁₇H₂₂ClNO₄ (MW: 347.4 g/mol) .
  • Synthetic Utility: The 3-oxo group enables further derivatization (e.g., reduction to alcohols or formation of hydrazones).

tert-Butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate

  • Structure : Replaces isobenzofuran with isoindole, introducing an additional nitrogen atom.
  • Molecular Formula : C₁₇H₂₄N₂O₂ (MW: 288.4 g/mol) .
  • Pharmacological Potential: The isoindole scaffold is prevalent in kinase inhibitors, suggesting divergent therapeutic applications compared to isobenzofuran derivatives.

tert-Butyl 5-Methylspiro[indene-1,4'-piperidine]-1'-carboxylate

  • Structure : Features an indene bicyclic system with a methyl substituent.
  • Molecular Formula: C₁₉H₂₇NO₂ (MW: 301.4 g/mol) .
  • Key Differences :
    • Steric Effects : The indene system and methyl group introduce steric bulk, which may hinder interactions in tight binding pockets.
    • Lipophilicity : Increased hydrophobicity could enhance blood-brain barrier penetration, relevant for CNS drug candidates.

Physical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Stability Considerations
tert-Butyl 3H-spiro[isobenzofuran-...] 289.37 Boc, isobenzofuran Stable under basic conditions
Ethyl 3H-spiro[isobenzofuran-...] 261.32 Ethyl ester Prone to hydrolysis
tert-Butyl 5-chloro-3-oxo-spiro[...] 347.4 Chloro, 3-oxo Enhanced reactivity at ketone

Hazard Profiles

Compound GHS Classification Key Risks
Ethyl 3H-spiro[isobenzofuran-...] Acute Toxicity (Oral 4), Skin/Eye Irritation (2) Requires PPE for handling
tert-Butyl spiro[indene-...] Acute Toxicity, Skin/Eye Irritation Similar precautions as ethyl analogue

Biological Activity

Chemical Identity and Properties

  • Chemical Name : tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
  • CAS Number : 663622-87-5
  • Molecular Formula : C17H23NO3
  • Molecular Weight : 289.38 g/mol
  • Structure : The compound features a spiro structure, which is significant for its biological activity due to the unique spatial arrangement of its functional groups.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential pharmacological applications.

Pharmacological Activities

  • Anticancer Properties
    • Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For example, related spiro compounds showed significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and leukemia (L1210) cells, with IC50 values ranging from 0.3 to 0.5 μg/mL .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, which is crucial for managing conditions like arthritis and other inflammatory diseases .
  • Neuroprotective Activity
    • Research suggests that certain spiro compounds can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
  • Antimicrobial Activity
    • Initial screenings have shown that related compounds possess antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on MDA-MB-231 and L1210 cells
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveProtection against oxidative stress
AntimicrobialActivity against bacterial strains

Mechanistic Insights

The mechanism of action for this compound appears to involve modulation of key signaling pathways:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune responses and inflammation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating caspases and other apoptotic markers.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Variations in substituents on the spiro structure can lead to derivatives with enhanced biological activities or altered pharmacokinetic properties.

Q & A

Q. Advanced Research Focus

  • NMR (¹H/¹³C): Confirm spirocyclic structure and Boc-group integrity.
  • HRMS: Verify molecular weight (±2 ppm accuracy).
  • X-ray Crystallography: Resolve stereochemistry of the spiro center .

How does structural modification impact receptor binding affinity?

Advanced Research Focus
Substitutions on the piperidine ring (e.g., fluorinated alkyl chains) enhance blood-brain barrier permeability for CNS-targeted ligands. For example, Spiro-PEG3-F (a fluorine-18 analog) showed improved σ1 receptor selectivity in vivo . Computational docking studies (AutoDock Vina) guide rational design by predicting binding poses .

What are the ecotoxicological data gaps, and how can they be addressed?

Advanced Research Focus
No ecotoxicity data (e.g., LC50 for aquatic organisms) are available . Mitigation strategies:

  • Perform Daphnia magna acute toxicity assays (OECD 202).
  • Evaluate biodegradability via OECD 301B (CO2 evolution test) .

What mechanistic insights explain its acute toxicity profile?

Basic Research Focus
The compound’s oral toxicity (H302) may stem from metabolic release of reactive intermediates. In vitro assays (e.g., cytochrome P450 inhibition studies) and in vivo rodent models can identify metabolites responsible for hepatotoxicity .

How is this compound used in developing PET radiotracers?

Advanced Research Focus
Fluorine-18 or carbon-11 isotopes are introduced via nucleophilic substitution or boronate ester intermediates. For example, Spiro-PEG3-F targets σ1 receptors in Alzheimer’s models, with radiochemical purity >95% achieved via HPLC purification .

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